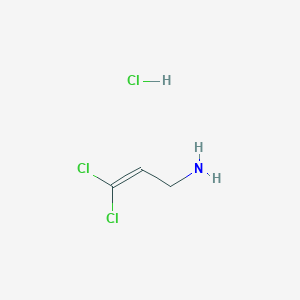

3,3-Dichloroprop-2-en-1-amine hydrochloride

Description

Properties

IUPAC Name |

3,3-dichloroprop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl2N.ClH/c4-3(5)1-2-6;/h1H,2,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRKAZGRXXRRDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=C(Cl)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dichloroprop-2-en-1-amine hydrochloride typically involves the chlorination of allylamine. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions on the propene backbone. The reaction is usually performed in the presence of a suitable solvent and a catalyst to facilitate the chlorination process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified through crystallization or distillation techniques to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dichloroprop-2-en-1-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups, under appropriate conditions.

Addition Reactions: The double bond in the propene backbone can participate in addition reactions with electrophiles or nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or alkyl halides are commonly used.

Addition Reactions: Electrophiles like bromine or nucleophiles like water can be used.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Major Products Formed:

Substitution Reactions: Formation of substituted amines or alcohols.

Addition Reactions: Formation of halogenated or hydroxylated derivatives.

Oxidation and Reduction Reactions: Formation of oxidized or reduced amine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound has been explored for its potential as a precursor in the synthesis of pharmaceutical agents. Research indicates that derivatives of 3,3-Dichloroprop-2-en-1-amine hydrochloride can be utilized to create enaminocarbonyl compounds, which are important in drug development due to their biological activity. For instance, a method for producing enaminocarbonyl compounds from this amine has been documented, showcasing its utility in synthesizing complex molecules with therapeutic potential .

2. Agricultural Chemistry

In agricultural research, this compound has been investigated for its efficacy in controlling phytopathogenic microorganisms. Studies have shown that compounds derived from this amine can effectively protect crops from fungal pathogens, thereby enhancing agricultural productivity and sustainability . This application is particularly relevant in the development of eco-friendly pesticides.

3. Biochemical Studies

The compound serves as a model substrate in biochemical studies to understand the effects of chlorinated amines on cellular processes. Its interactions with enzymes and cellular components provide insights into the mechanisms of action of similar compounds, aiding in the design of new therapeutic agents .

Data Tables

Case Studies

Case Study 1: Synthesis of Enaminocarbonyl Compounds

A notable study demonstrated the synthesis of various enaminocarbonyl compounds using this compound as a starting material. The reaction conditions were optimized to achieve high yields and purity, highlighting the compound's versatility in medicinal chemistry applications .

Case Study 2: Agricultural Application

Research conducted on the antifungal properties of derivatives from this compound revealed significant efficacy against common crop pathogens. Field trials indicated a marked reduction in disease incidence when these compounds were applied, suggesting their potential as biopesticides .

Case Study 3: Enzyme Interaction Studies

In biochemical research, this compound was employed to investigate its interactions with specific enzymes involved in metabolic pathways. The findings provided valuable data on how chlorinated amines influence enzyme activity and stability, contributing to the broader understanding of drug metabolism .

Mechanism of Action

The mechanism of action of 3,3-Dichloroprop-2-en-1-amine hydrochloride involves its interaction with molecular targets through its amine and chlorine functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The double bond in the propene backbone also allows for interactions with electrophilic species, further influencing its biological and chemical effects .

Comparison with Similar Compounds

Halogenated Propenyl Amines

Key Observations :

Substituted Propylamines

Key Observations :

Aromatic and Complex Derivatives

Key Observations :

- Aromatic derivatives (e.g., cinnamylamine HCl) exhibit π-π interactions, enhancing applications in charge-transfer complexes or drug formulations .

Biological Activity

3,3-Dichloroprop-2-en-1-amine hydrochloride (CAS No. 55233-81-3) is a chlorinated amine compound that has garnered attention in biological research due to its potential effects on cellular processes. This article explores its biological activity, including mechanisms of action, toxicity, and applications in various fields.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 162.44 g/mol. It is characterized by the presence of two chlorine atoms attached to the propene backbone, which influences its reactivity and biological interactions.

Research indicates that this compound acts primarily through the following mechanisms:

- Inhibition of Cellular Processes : The compound has been utilized to study the effects of chlorinated amines on cellular processes, particularly in relation to cell signaling pathways and gene expression modulation.

- Toxicity Studies : It has been shown that chlorinated amines can induce cytotoxic effects in various cell lines, leading to apoptosis and disruption of normal cellular functions. This toxicity is attributed to oxidative stress and the formation of reactive oxygen species (ROS).

Table 1: Summary of Biological Effects

Case Studies and Research Findings

- Cellular Studies : In a study examining the impact of this compound on human epithelial cells, researchers observed significant alterations in cell viability at concentrations above 10 µM. The study highlighted the compound's potential as a model for understanding chlorinated amine toxicity.

- Environmental Impact : Research has indicated that compounds similar to this compound can disrupt endocrine function in aquatic organisms. This raises concerns about its environmental persistence and effects on non-target species .

- Herbicidal Applications : The compound has been explored for its herbicidal activity against specific plant species. Its ability to inhibit plant growth suggests potential applications in agricultural settings, particularly for managing weed populations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.